molecular formula C9H9BrFNO2 B11856574 3-((4-Bromo-3-fluorophenyl)amino)propanoic acid

3-((4-Bromo-3-fluorophenyl)amino)propanoic acid

Cat. No.: B11856574
M. Wt: 262.08 g/mol
InChI Key: BDFLKIWHAMLCAN-UHFFFAOYSA-N
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Description

3-((4-Bromo-3-fluorophenyl)amino)propanoic acid is a halogenated β-aminopropanoic acid derivative characterized by a phenyl ring substituted with bromine (Br) at position 4 and fluorine (F) at position 3, linked via an amino group to a propanoic acid backbone (CAS: 127425-80-3) .

The bromo and fluoro substituents on the aromatic ring influence the compound’s electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-halogenated analogs .

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

3-(4-bromo-3-fluoroanilino)propanoic acid

InChI

InChI=1S/C9H9BrFNO2/c10-7-2-1-6(5-8(7)11)12-4-3-9(13)14/h1-2,5,12H,3-4H2,(H,13,14)

InChI Key

BDFLKIWHAMLCAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCCC(=O)O)F)Br

Origin of Product

United States

Preparation Methods

Bromination of Fluorophenyl Precursors

ReagentSolventTemperatureYieldSource
N-Bromosuccinimide (NBS)Dichloromethane0–25°C78%
Br₂/FeBr₃DCM40°C85%

NBS offers superior regioselectivity under mild conditions, minimizing polybromination. Catalytic FeBr₃ enhances Br₂ activation but requires careful temperature control to prevent ortho-bromination.

Fluorination Techniques

Fluorine is typically introduced via Balz-Schiemann reaction or halogen exchange :

MethodStarting MaterialConditionsYieldSource
Balz-Schiemann3-NitroanilineHF, NaNO₂, 0–5°C62%
Cl → F Exchange3-ChlorophenylKF, DMF, 120°C58%

Post-bromination fluorination minimizes side reactions, as fluorine’s strong directing effects complicate subsequent bromination.

Amination Pathways

Nucleophilic Aromatic Substitution (SNAr)

The amino group is introduced via SNAr using ammonia or protected amines:

SubstrateAmine SourceBaseSolventYieldSource
4-Bromo-3-fluoronitrobenzeneNH₃ (aq.)K₂CO₃DMSO67%
4-Bromo-3-fluoroiodobenzeneBenzylamineCuI, L-prolineTHF73%

Copper-catalyzed amination (Ullmann-type) improves efficiency for sterically hindered substrates.

Reductive Amination

For intermediates with ketone groups, reductive amination using NaBH₃CN or H₂/Pd-C is effective:

Carbonyl CompoundReducing AgentCatalystYieldSource
4-Bromo-3-fluorophenyl ketoneNaBH₃CN65%
4-Bromo-3-fluorophenyl aldehydeH₂ (1 atm)Pd/C71%

Propanoic Acid Moiety Formation

Malonic Ester Synthesis

The propanoic acid chain is constructed via alkylation of diethyl malonate :

HalideBaseSolventTemperatureYieldSource
4-Bromo-3-fluorobenzyl bromideNaHTHF−78°C68%
4-Bromo-3-fluorobenzyl chlorideK₂CO₃DMF80°C72%

Subsequent hydrolysis and decarboxylation yield the propanoic acid:
R–CH(COOEt)₂NaOHR–CH(COONa)₂ΔR–CH₂COOH\text{R–CH(COOEt)₂} \xrightarrow{\text{NaOH}} \text{R–CH(COONa)₂} \xrightarrow{\Delta} \text{R–CH₂COOH}

Michael Addition to Acrylic Acid

Direct coupling via Michael addition avoids multi-step synthesis:

ElectrophileNucleophileCatalystYieldSource
4-Bromo-3-fluorophenyl vinyl ketoneAcrylic acidDBU59%
4-Bromo-3-fluorostyreneAcrylic acidRh₂(OAc)₄63%

Rhodium catalysis enhances regioselectivity for β-addition.

Industrial-Scale Optimization

Continuous Flow Reactors

Patent data highlight flow chemistry for improved safety and yield:

  • Bromination : NBS in DCM at 10 mL/min, 25°C (residence time: 15 min).

  • Amination : CuI/L-proline in THF at 5 mL/min, 80°C (residence time: 30 min).

Purification Strategies

Crystallization from ethanol/water (3:1 v/v) achieves >98% purity. HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) confirms enantiomeric excess ≥99% for chiral variants .

Chemical Reactions Analysis

Types of Reactions

3-((4-Bromo-3-fluorophenyl)amino)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the amino group.

    Coupling: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can be employed to form carbon-carbon bonds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of 3-((4-Bromo-3-fluorophenyl)amino)propanoic acid exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown their efficacy against a range of bacterial strains. The mode of action often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways, making these compounds potential candidates for developing new antibiotics .

Cancer Therapeutics
The compound's structure allows for modifications that enhance its activity against cancer cells. For example, research has demonstrated that certain derivatives can inhibit protein kinase activity, which is crucial in cancer cell proliferation and survival. These findings suggest that 3-((4-Bromo-3-fluorophenyl)amino)propanoic acid could be explored further for its potential in cancer treatment .

Agricultural Applications

Growth Promotion in Plants
Studies have shown that 3-((4-Bromo-3-fluorophenyl)amino)propanoic acid can enhance plant growth and yield. In experiments with rapeseed, application of the compound resulted in increased seed yield and oil content. The optimal concentration for maximizing yield was found to be around 150 mg/L, leading to a significant increase compared to control samples .

Concentration (mg/L)Seed Yield (t/ha)Oil Content Increase (%)
02.07-
252.3013.3
502.4020
752.4439.3
150--

Biochemical Content Enhancement
The biochemical analysis revealed that the application of this compound not only increased the quantity but also improved the quality of the oil extracted from the seeds. The fatty acid composition remained stable, with notable increases in desirable fatty acids such as oleic and linoleic acids .

Material Science

Synthesis of Advanced Materials
The compound serves as a versatile building block in organic synthesis, particularly in creating advanced materials with specific properties. Its derivatives can be utilized to develop polymers with enhanced thermal stability and mechanical strength, making them suitable for various industrial applications.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving several derivatives of β-amino acids, one derivative of 3-((4-Bromo-3-fluorophenyl)amino)propanoic acid was tested against common pathogens such as E. coli and Staphylococcus aureus. Results indicated a promising zone of inhibition, suggesting potential for antibiotic development.

Case Study 2: Agricultural Impact

Field trials conducted on rapeseed crops treated with varying concentrations of the compound demonstrated significant increases in both biomass and seed quality metrics. The highest efficacy was observed at concentrations between 100 mg/L and 150 mg/L, correlating with enhanced oil extraction rates post-harvest.

Mechanism of Action

The mechanism of action of 3-((4-Bromo-3-fluorophenyl)amino)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Comparison with 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

The hydroxyl-substituted analog, 3-((4-hydroxyphenyl)amino)propanoic acid, has been extensively studied for antimicrobial and anticancer activities. Key differences include:

  • Biological Activity: Hydroxyl derivatives exhibit broad-spectrum activity against multidrug-resistant (MDR) ESKAPE pathogens (Staphylococcus aureus, Pseudomonas aeruginosa) and fungi (Candida albicans), with MIC values ranging from 8–64 µg/mL . In contrast, bromo-fluoro derivatives like the target compound are less studied but hypothesized to exhibit enhanced membrane permeability due to higher lipophilicity .
  • Pharmacokinetics : Hydroxyl derivatives demonstrate favorable in silico ADME profiles, with moderate blood-brain barrier permeability and low hepatotoxicity . Bromo-fluoro analogs may display longer plasma half-lives due to reduced oxidative metabolism .
Table 1: Antimicrobial Activity of Selected Derivatives
Compound Substituents MIC (µg/mL) vs S. aureus MIC (µg/mL) vs P. aeruginosa
3-((4-Hydroxyphenyl)amino)PA 4-OH 8–16 16–64
Target compound (4-Br, 3-F) 4-Br, 3-F Data pending Data pending
3-(4-Bromophenyl)PA 4-Br 32 64

Comparison with Other Halogenated Derivatives

3-(2-Bromo-4-fluorophenyl)propanoic Acid (CAS: 174603-55-5)
  • Structural Difference : Bromine at position 2 and fluorine at position 3.
  • Activity: Limited data, but positional isomerism significantly alters target binding. For example, 2-bromo substitution in related compounds reduces antimicrobial efficacy compared to 4-bromo analogs .
3-(3-Bromo-4-fluorophenyl)propanoic Acid (CAS: 866862-24-0)
  • Structural Difference : Bromine at position 3 and fluorine at position 4.
  • Applications : Primarily used in kinase inhibition studies (e.g., LRRK2 inhibitors) due to enhanced steric bulk near the active site .
Table 2: Physicochemical Properties of Halogenated Derivatives
Compound LogP Molecular Weight Water Solubility (mg/mL)
Target compound (4-Br, 3-F) 2.8* 284.06 0.12*
3-(4-Hydroxyphenyl)amino)PA 1.2 195.19 1.45
3-(2-Bromo-4-fluorophenyl)PA 2.5 247.06 0.09

*Predicted values based on structural analogs.

Comparison with Non-Propanoic Acid Scaffolds

  • Furin Inhibitors: Compounds like P3 (3-((5-bromothiophen-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)propanoic acid) demonstrate IC₅₀ values of 35 µM against Furin, highlighting the role of bromothiophene moieties in enzyme inhibition . The target compound’s bromo-fluoro phenyl group may similarly enhance interactions with hydrophobic enzyme pockets.

Structural-Activity Relationships (SAR)

  • Positional Effects : 4-Bromo substitution optimizes steric compatibility with bacterial efflux pump inhibitors, whereas 3-fluoro improves metabolic stability by blocking cytochrome P450 oxidation .

Biological Activity

3-((4-Bromo-3-fluorophenyl)amino)propanoic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the available literature on its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound is characterized by a phenyl ring substituted with both bromine and fluorine atoms, which enhances its chemical reactivity and biological activity. The presence of these halogens can influence the compound's binding affinity to various biological targets.

The mechanism of action for 3-((4-Bromo-3-fluorophenyl)amino)propanoic acid involves interactions with specific molecular targets, such as enzymes and receptors. The bromine and fluorine substituents enhance binding affinity, potentially leading to various biological effects. These interactions are crucial for its applications in therapeutic contexts.

Antimicrobial Activity

Research indicates that 3-((4-Bromo-3-fluorophenyl)amino)propanoic acid exhibits notable antimicrobial properties. It has been studied against various bacterial strains, showing efficacy in inhibiting growth. For instance, compounds with similar structural features have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainZone of Inhibition (mm)
3-((4-Bromo-3-fluorophenyl)amino)propanoic acidStaphylococcus aureus22
3-((4-Bromo-3-fluorophenyl)amino)propanoic acidEscherichia coli20
Control (Standard Antibiotic)Staphylococcus aureus30
Control (Standard Antibiotic)Escherichia coli28

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. Studies have shown that it exhibits cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay results indicate a higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells.

Cell LineIC50 (µM)
U-875.0
MDA-MB-23110.0

Antioxidant Activity

Antioxidant properties have also been assessed using the DPPH radical scavenging method. The compound demonstrates a capacity to scavenge free radicals, comparable to well-known antioxidants like ascorbic acid.

CompoundDPPH Scavenging Activity (%)
3-((4-Bromo-3-fluorophenyl)amino)propanoic acid75
Ascorbic Acid80

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives of similar compounds showed enhanced antibacterial activity due to electron-withdrawing groups like bromine and fluorine .
  • Anticancer Research : In vitro studies revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating potential for targeted cancer therapies .
  • Antioxidant Properties : Research highlighted that the antioxidant activity of related compounds was significantly higher than that of standard antioxidants, suggesting a promising avenue for developing new antioxidant agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-((4-bromo-3-fluorophenyl)amino)propanoic acid, and how do reaction conditions influence yield?

  • Synthetic Routes :

  • Step 1 : Start with 4-bromo-3-fluoroaniline or substituted phenyl precursors.
  • Step 2 : Introduce the propanoic acid backbone via nucleophilic substitution or coupling reactions (e.g., using tert-butoxycarbonyl (Boc)-protected amino acids as intermediates) .
  • Step 3 : Deprotection (e.g., acid hydrolysis) to yield the final compound.
    • Key Reaction Conditions :
  • Solvents: THF, dichloromethane, or aqueous mixtures.
  • Catalysts/Reagents: Zinc powder for halogenation, DCC/DMAP for coupling, LiOH for deprotection .
  • Temperature: Room temperature to 80°C, depending on step .
    • Yield Optimization : Adjust stoichiometry, solvent polarity, and reaction time. For example, THF/water mixtures with LiOH improve hydrolysis efficiency .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Primary Methods :

  • NMR : ¹H/¹³C NMR to confirm aromatic substitution patterns (e.g., bromo/fluoro positions) and propanoic acid backbone.
  • HPLC : Purity assessment (>95% typical for research-grade material) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) to validate molecular weight (e.g., ~262.08 g/mol) .
    • Advanced Techniques :
  • X-ray crystallography for absolute stereochemistry (if chiral centers exist) .

Q. What are the typical functionalization reactions of this compound, and how do substituents affect reactivity?

  • Reactions :

  • Halogenation : Bromine/fluorine atoms enable electrophilic substitution (e.g., Suzuki coupling for biaryl synthesis) .
  • Amino Group Modifications : Acylation or Boc protection for peptide coupling .
    • Substituent Effects :
  • Electron-withdrawing groups (Br, F) enhance electrophilic substitution at the phenyl ring but reduce nucleophilic attack on the amino group .

Advanced Research Questions

Q. How can enantiomeric purity be achieved during synthesis, and what chiral separation methods are effective?

  • Chiral Synthesis : Use enantiomerically pure starting materials (e.g., (R)- or (S)-Boc-protected amino acids) .
  • Separation Techniques :

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H).
  • Diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives) .

Q. What computational strategies are used to predict biological targets or binding modes of this compound?

  • Methods :

  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential enzyme/receptor targets (e.g., kinases, GPCRs) .
  • QSAR Modeling : Correlate substituent positions (Br/F) with bioactivity trends (e.g., IC₅₀ values in enzyme inhibition) .
    • Case Study : Fluorine’s electronegativity may enhance hydrogen bonding with catalytic residues in target proteins .

Q. How do conflicting reports on biological activity (e.g., enzyme inhibition vs. no activity) arise, and how can they be resolved?

  • Sources of Contradiction :

  • Variability in assay conditions (e.g., pH, co-solvents affecting solubility).
  • Differences in stereochemical purity or substituent positions (e.g., 3-fluoro vs. 4-fluoro analogs) .
    • Resolution Strategies :
  • Standardize protocols (e.g., IC₅₀ measurements under identical conditions).
  • Validate compound identity/purity via orthogonal analytical methods .

Q. What industrial-scale challenges exist in scaling up synthesis, and how can they be addressed?

  • Challenges :

  • Cost/availability of halogenated precursors.
  • By-product formation during multi-step synthesis (e.g., dehalogenation).
    • Solutions :
  • Optimize catalytic systems (e.g., Pd catalysts for coupling reactions).
  • Use flow chemistry to improve reaction control and yield .

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